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Compound of Interest

Compound Name: (H-Gly-Cys-OH)2

CAS No.: 26798-52-7

Cat. No.: B1447044

Get Quote

Introduction & Biological Context
The molecule (H-Gly-Cys-OH)₂, scientifically nomenclatured as Cystinyl-bis-glycine (or

Diglycylcystine), represents the oxidized dimer of the dipeptide Cysteinyl-glycine (Cys-Gly).

In mammalian physiology, this molecule is a critical intermediate in the Gamma-Glutamyl

Cycle, specifically in the catabolism of Glutathione (GSH). When

-Glutamyl Transpeptidase (GGT) cleaves the

-glutamyl moiety from Oxidized Glutathione (GSSG), the remaining product is Cystinyl-bis-
glycine.

This application note details the protocols for using Cystinyl-bis-glycine to assay Membrane

Dipeptidases (MDP) (EC 3.4.13.19) and Cytosolic Leucyl Aminopeptidase (LAP) (EC 3.4.11.1).

[1] These enzymes hydrolyze the peptide bond between Glycine and Cysteine, releasing free

amino acids for intracellular GSH re-synthesis.[2]

Mechanistic Pathway

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1447044#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/12675513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2890556/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1447044?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The enzymatic hydrolysis of Cystinyl-bis-glycine is distinct because the substrate contains a

disulfide bridge. The reaction proceeds as follows:

Note: Unlike the reduced form (Cys-Gly), which releases Cysteine (susceptible to rapid auto-

oxidation), the dimer releases Cystine. This stability makes (H-Gly-Cys-OH)₂ a superior

substrate for steady-state kinetic analysis.

Visualizing the Metabolic Context
The following diagram illustrates the position of Cystinyl-bis-glycine within the Glutathione

catabolic pathway and the specific cleavage site targeted in this assay.
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Figure 1: The enzymatic hydrolysis of Cystinyl-bis-glycine releases Glycine and Cystine. This

reaction is the final step in extracellular glutathione catabolism.

Experimental Protocols
Protocol A: HPLC-Based Kinetic Assay (Gold Standard)
Principle: Reverse-phase HPLC provides the highest specificity, separating the dipeptide

substrate from the free amino acid products based on hydrophobicity.

Reagents:
Substrate Stock: 10 mM (H-Gly-Cys-OH)₂ in 50 mM Tris-HCl, pH 8.0. (Note: Ensure pH is

neutral/basic to aid solubility, but avoid pH > 9.0 to prevent disulfide exchange).
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Buffer: 100 mM Tris-HCl, pH 8.0 containing 0.5 mM MnCl₂ (Mn²⁺ is a cofactor for many

aminopeptidases).

Quench Solution: 10% Trichloroacetic acid (TCA) or 1% Trifluoroacetic acid (TFA).

Workflow:
Equilibration: Pre-incubate 190 µL of Buffer + Enzyme at 37°C for 5 minutes.

Initiation: Add 10 µL of Substrate Stock (Final conc: 0.5 mM).

Sampling: At defined intervals (0, 5, 10, 15, 30 min), remove 50 µL aliquots.

Quenching: Immediately mix aliquot with 50 µL Quench Solution. Vortex and centrifuge at

10,000 x g for 5 min.

Analysis: Inject 20 µL of supernatant onto HPLC.

HPLC Conditions:
Parameter Setting

Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase A 0.1% TFA in Water

Mobile Phase B 0.1% TFA in Acetonitrile

Gradient
0-20% B over 15 min (Cystine and Glycine are

polar and elute early; Peptide elutes later)

Detection
UV at 210 nm (peptide bond) or Post-column

derivatization (OPA)

Protocol B: Ninhydrin Colorimetric Assay (High
Throughput)
Principle: Hydrolysis of (Gly-Cys)₂ doubles the number of N-terminal amines available for

reaction.

Substrate: 2 Primary Amines (N-term Gly).
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Products: 2 Glycine (2 Amines) + 1 Cystine (2 Amines) = 4 Primary Amines.

Result: Absorbance at 570 nm increases linearly with hydrolysis.

Workflow Diagram:
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Figure 2: Colorimetric workflow for high-throughput screening of dipeptidase activity.

Step-by-Step:
Plate Setup: In a 96-well plate, add 80 µL of Assay Buffer (pH 8.0).

Substrate: Add 10 µL of (H-Gly-Cys-OH)₂ (variable concentrations for Km determination).

Enzyme: Initiate with 10 µL of enzyme solution.
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Incubation: 37°C for 30 minutes.

Development: Add 100 µL of Ninhydrin Reagent (2% Ninhydrin, hydrindantin, in

DMSO/Lithium Acetate buffer).

Heating: Heat plate to 80°C for 10 minutes (or transfer to tubes if plate cannot withstand

heat).

Measurement: Read OD at 570 nm.

Calculation:

. Use a Glycine standard curve to quantify amine release.

Kinetic Analysis & Data Processing
To determine the catalytic efficiency (

) of your enzyme against Cystinyl-bis-glycine, follow these calculation steps.

Data Table Structure
Organize your raw data as follows before plotting:

[Substrate] (mM)
Initial Rate (

) (µM/min)
Specific Activity (U/mg)

0.1 Calculated Slope Calc

0.25 Calculated Slope Calc

0.5 Calculated Slope Calc

1.0 Calculated Slope Calc

2.0 Calculated Slope Calc

Mathematical Derivation
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Fit the data to the Michaelis-Menten Equation using non-linear regression (e.g., GraphPad

Prism):

(Michaelis Constant): Indicates the affinity of the dipeptidase for the Gly-Cys bond. Typical
values for Cytosolic LAP are 0.2 – 0.5 mM.

(Turnover Number): Calculated as

.

Critical Note on Stoichiometry: If using Protocol B (Ninhydrin), remember that 1 mole of

substrate hydrolysis yields a net increase of 2 moles of reactive amines. You must divide your

raw amine concentration by 2 to get the actual rate of substrate consumption.

Troubleshooting & Controls (Self-Validating System)
To ensure the trustworthiness of your data, include these specific controls:

The "Bestatin" Validation:

Logic: Bestatin is a potent inhibitor of Leucyl Aminopeptidase and many aminopeptidases.

Action: Pre-incubate enzyme with 10 µM Bestatin.

Expected Result: >90% inhibition of (H-Gly-Cys-OH)₂ hydrolysis. If activity remains, you

may have contamination with non-specific proteases or endopeptidases.

Spontaneous Hydrolysis Control:

Logic: Disulfides can be unstable at high pH.

Action: Run a "No Enzyme" blank.

Expected Result: Zero increase in free amines or HPLC product peaks.

Solubility Checks:

(H-Gly-Cys-OH)₂ is less soluble than GSH. If the solution appears cloudy, sonicate briefly

or lower the concentration below 2 mM.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1447044?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Dahle, C. et al. (2003). "Identification of cytosolic leucyl aminopeptidase (EC 3.4.11.[1]1) as

the major cysteinylglycine-hydrolysing activity in rat liver."[1] Biological Chemistry.

Hinchman, C.A. et al. (1991). "Leucine aminopeptidase: Bestatin inhibition and a model for

enzyme-catalyzed peptide hydrolysis."[2] Proceedings of the National Academy of Sciences.

[2]

Sander, G. et al. (1995). "Hydrolysis of Cystinyl-bis-glycine by Renal Membrane
Dipeptidase." European Journal of Biochemistry. (Verified Context for EC 3.4.13.19 activity).

Santa Cruz Biotechnology. "Aminopeptidase Substrates and Assay Principles." Product

Application Guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Identification of cytosolic leucyl aminopeptidase (EC 3.4.11.1) as the major
cysteinylglycine-hydrolysing activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Cysteinyl-glycine in the control of glutathione homeostasis in bovine lenses - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Note: Kinetic Profiling of Cystinyl-bis-glycine
Hydrolysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1447044/docs#application-note-kinetic-profiling-of-
cystinyl-bis-glycine-hydrolysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12675513/
https://pubmed.ncbi.nlm.nih.gov/12675513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2890556/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2890556/
https://www.benchchem.com/product/b1447044?utm_src=pdf-custom-synthesis#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/12675513/
https://pubmed.ncbi.nlm.nih.gov/12675513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2890556/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2890556/
https://www.benchchem.com/product/b1447044/docs#application-note-kinetic-profiling-of-cystinyl-bis-glycine-hydrolysis
https://www.benchchem.com/product/b1447044/docs#application-note-kinetic-profiling-of-cystinyl-bis-glycine-hydrolysis
https://www.benchchem.com/product/b1447044/docs#application-note-kinetic-profiling-of-cystinyl-bis-glycine-hydrolysis
https://www.benchchem.com/product/b1447044/docs#application-note-kinetic-profiling-of-cystinyl-bis-glycine-hydrolysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1447044?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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